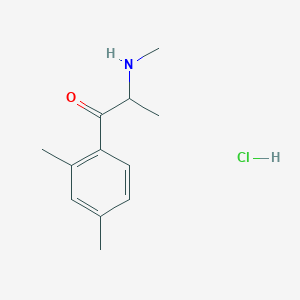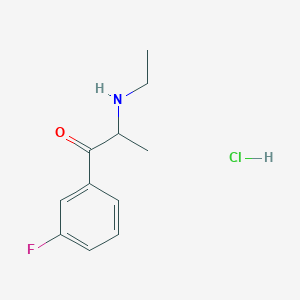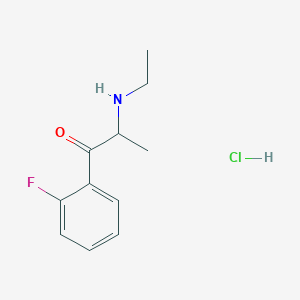
S-(N-PhenethylthiocarbaMoyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
S-(N-PhenethylthiocarbaMoyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenethyl group attached to a thiocarbamoyl moiety, which is further linked to the amino acid L-cysteine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine typically involves the reaction of L-cysteine with phenethyl isothiocyanate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base to facilitate the nucleophilic attack of the thiol group of L-cysteine on the isothiocyanate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions: S-(N-PhenethylthiocarbaMoyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted phenethyl derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Research has explored its potential as an antimicrobial agent and its ability to inhibit tumor growth by targeting specific molecular pathways.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of S-(N-PhenethylthiocarbaMoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can lead to the inhibition of enzyme activity or the alteration of protein function. Additionally, the compound may influence cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis.
類似化合物との比較
S-N-(Phenethylthiocarbamoyl)-L-glutathione: This compound shares a similar thiocarbamoyl moiety but is linked to L-glutathione instead of L-cysteine.
Phenethyl isothiocyanate: A precursor in the synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine, known for its anticancer properties.
Uniqueness: this compound is unique due to the presence of the L-cysteine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the phenethyl and thiocarbamoyl groups enhances its potential as a versatile compound in various applications.
特性
CAS番号 |
53330-02-2 |
|---|---|
分子式 |
C12H16N2O2S2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChIキー |
FWNOABWJBHBVKJ-JTQLQIEISA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
異性体SMILES |
C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)








